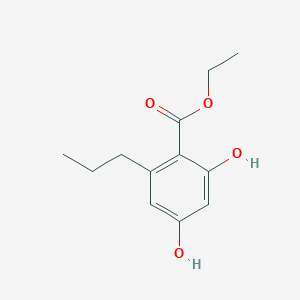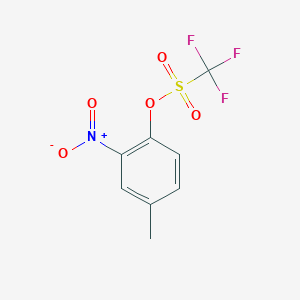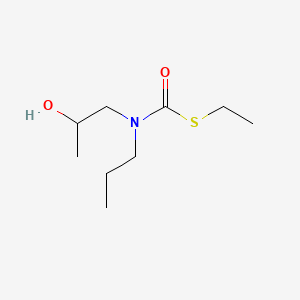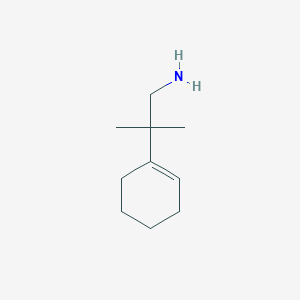
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
Übersicht
Beschreibung
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine, also known as 2-CPMPA, is a cyclic organic compound that is used in a variety of scientific research applications. It is a colorless, slightly viscous liquid with a faint odor. 2-CPMPA is used in a variety of laboratory experiments and research applications due to its low toxicity, low cost, and relatively simple synthesis method.
Wissenschaftliche Forschungsanwendungen
Organic Electronics
This compound has been used in the development of new materials for organic electronics . The modification of already known functional organic compounds, such as polyaniline (PANI), is an important direction in the creation of new materials . The introduction of a substituent into the PANI aromatic ring is one of the most popular methods for polymer modification .
Humidity Sensing
Polyaniline copolymers, which can be synthesized using this compound, have been reported to show sensitivity to moisture at room temperature with a response time of 2–3 seconds . This makes them useful in the development of humidity sensors .
Thermal Stability
The compound has been found to increase the thermal stability of vinyl-substituted polyaniline derivatives . This is probably due to the formation of more cross-links in the polymer .
Optical Properties
The compound has been used to study the influence of various structural factors on the optical properties of substituted PANI derivatives . The shift of the double bond from allyl to the vinyl position led to a decrease in the quantum yield from 0.13 to 0.03 .
Crystal Structure Analysis
The compound has been used in the synthesis and structural characterization of benzimidazolone derivatives . The crystal structure of the isolated organic compound was confirmed through single-crystal X-ray diffraction analysis .
DFT Calculations
The compound has been used in Density Functional Theory (DFT) calculations and Hirshfeld surface analysis . The experimental results regarding the molecular geometry and intermolecular interactions within the crystal are in accordance with the DFT calculations and Hirshfeld surface analysis .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMYHBPPLVNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



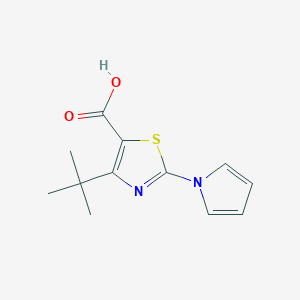
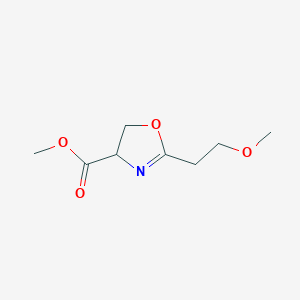
![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1430591.png)
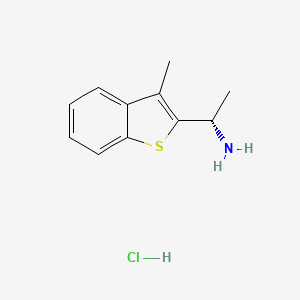

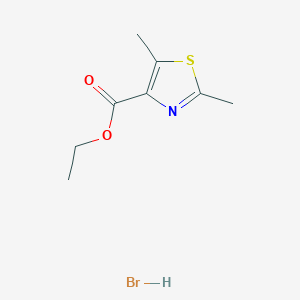
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)
